
5-Hydroxy-7,8-dimethoxyflavone
Overview
Description
5-Hydroxy-7,8-dimethoxyflavone (CAS: 3570-62-5) is a flavonoid characterized by a flavone backbone with hydroxyl and methoxy substitutions at positions 5, 7, and 6. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol . This compound is also known as 7-O-methylwogonin and is found in several medicinal plants, including Dodonaea angustifolia , Andrographis macrobotrys , Scutellaria baicalensis , and Elsholtzia ciliata .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moslosooflavone can be synthesized from chrysin through a series of chemical reactions. The synthetic route involves the following steps:
Methylation: Chrysin is methylated to produce 5,7-dimethoxyflavone.
Hydroxylation: The methylated product undergoes hydroxylation to form 5,7-dihydroxy-6-methoxyflavone.
Cyclization: The hydroxylated product is cyclized to yield moslosooflavone.
Industrial Production Methods: Industrial production of moslosooflavone typically involves the extraction of the compound from Andrographis paniculata using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate moslosooflavone .
Types of Reactions:
Oxidation: Moslosooflavone undergoes oxidation reactions, which can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavonoid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products:
Oxidation: Oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Substituted flavonoid derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Hydroxy-7,8-dimethoxyflavone is classified as a flavonoid with the molecular formula . The structure features hydroxyl and methoxy groups that contribute to its biological activity. Understanding these properties is crucial for exploring its applications in various fields.
Anti-Cancer Applications
Research indicates that this compound exhibits significant anti-cancer properties. Studies have demonstrated its ability to inhibit tumor growth and metastasis in various cancer models.
- Mechanism of Action : The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors) .
- Case Study : In a study involving metastatic esophageal cancer, treatment with Andrographis paniculata extract containing this flavonoid led to a significant reduction in tumor nodules and weights compared to control groups .
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies.
- Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .
- Research Findings : In animal models, the compound has been shown to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases .
Antifungal Activity
This compound has also been investigated for its antifungal properties.
- Study Overview : A study isolated this compound from Combretum zeyheri and tested its antifungal activity against Candida albicans. Results showed that it effectively inhibited fungal growth and worked synergistically with conventional antifungal drugs like miconazole .
- Mechanism of Action : The compound's antifungal activity is attributed to its ability to disrupt ergosterol biosynthesis in fungal cell membranes .
Traditional Medicine Applications
In traditional medicine systems, particularly within Asian herbal practices, this compound is often included in formulations for various ailments.
- Usage : It is commonly used for its purported benefits in treating respiratory issues and boosting overall health due to its antioxidant properties .
- Pharmacological Insights : The compound's ability to enhance immune response and reduce oxidative stress makes it a candidate for further exploration in herbal medicine formulations .
Research Findings Summary Table
Mechanism of Action
Moslosooflavone is similar to other flavonoids such as diosmetin, apigenin, and luteolin. it has unique properties that make it stand out:
Comparison with Similar Compounds
Flavonoids with structural similarities to 5-Hydroxy-7,8-dimethoxyflavone differ in substitution patterns, influencing their bioactivity, binding affinities, and therapeutic applications. Below is a detailed comparison with key analogs:
Structural and Source Comparison
Key Observations :
- Position of Methoxy Groups : The anti-inflammatory potency of this compound is linked to its methoxy substitutions at C7 and C8, which enhance hydrophobic interactions with protein targets like AKT1 . In contrast, 5-Hydroxy-6,7-dimethoxyflavone (a positional isomer) shows distinct binding patterns due to its C6 methoxy group .
Molecular Target Binding Affinities
Table 1 : Binding Energies (kcal/mol) and Interactions with Key Targets
Compound | AKT1 | VEGFA | EGFR |
---|---|---|---|
This compound | -9.2 (H-bonds: Asn54, Thr82) | -6.0 (H-bonds: Cys61, Asn62) | -8.0 (H-bonds: Shared residues) |
6-Methoxykaempferol | -8.9 (H-bonds: Gln79, Thr82, Asp292) | -6.6 (H-bonds: Asp64, Arg224) | -8.9 (H-bonds: Shared residues) |
Key Findings :
- AKT1 Binding : this compound exhibits stronger binding to AKT1 (-9.2 kcal/mol vs. -8.9 kcal/mol for 6-Methoxykaempferol), attributed to hydrogen bonds with Asn54 and Thr82 .
- VEGFA Selectivity: 6-Methoxykaempferol shows higher affinity for VEGFA (-6.6 kcal/mol) due to interactions with charged residues (Asp64, Arg224), while this compound binds to non-polar residues (Cys61, Asn62) .
- EGFR : Both compounds share similar binding modes, but 6-Methoxykaempferol has marginally better affinity (-8.9 kcal/mol) .
Pharmacological Activities
- Anti-Inflammatory Effects :
- Antioxidant Capacity: this compound contributes to the antioxidant activity of A. macrobotrys stem extracts (EC₅₀ = 79 mg/mL in DPPH assay) .
- Unique Properties :
Clinical and Research Limitations
Biological Activity
5-Hydroxy-7,8-dimethoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, methodologies, and implications for future studies.
Chemical Structure and Properties
This compound belongs to the class of flavonoids characterized by the presence of hydroxyl and methoxy groups. Its structural formula can be represented as follows:
This compound exhibits unique solubility and reactivity properties due to its functional groups, which play a significant role in its biological activities.
Antifungal Activity
One of the most notable biological activities of this compound is its antifungal efficacy. A study conducted on extracts from Combretum zeyheri demonstrated that this flavonoid effectively inhibited the growth of Candida albicans, a common fungal pathogen. The study employed broth dilution methods to assess antifungal activity and found that this compound exhibited a synergistic effect when combined with miconazole, a standard antifungal drug. The combination treatment led to a significant reduction in ergosterol levels in fungal cells, indicating disruption of cell membrane integrity .
Table 1: Antifungal Efficacy of this compound
Treatment | MIC (μg/ml) | Time to Inhibition (hours) | Ergosterol Reduction (%) |
---|---|---|---|
This compound | 51.64 | 4 | 91% at 16h |
Miconazole | - | - | - |
Combination | - | - | 63% at 24h |
Anti-inflammatory Properties
Research suggests that this compound may also possess anti-inflammatory properties. A study focusing on its effects in aged mice indicated that oral administration reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This reduction was associated with improved muscle mass and function, suggesting potential applications in treating age-related sarcopenia .
Case Study: Effects on Sarcopenia
In an experiment involving eighteen-month-old mice, the administration of this compound resulted in:
- Increased grip strength : Enhanced muscle performance was observed.
- Improved mitochondrial function : Upregulation of mitochondrial biogenesis-related genes was noted.
- Reduced inflammatory markers : Significant decreases in TNF-alpha and IL-6 were recorded.
These findings support the compound's role in modulating inflammatory responses and enhancing muscle health.
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate the anti-inflammatory activity of 5-Hydroxy-7,8-dimethoxyflavone?
The compound’s anti-inflammatory effects are typically assessed using in vitro models such as LPS/IFN-γ-stimulated RAW 264.7 macrophages. Key endpoints include inhibition of NF-κB transcriptional activity (measured via luciferase reporter assays), reductions in secreted cytokines (TNF-α, IL-6), and nitric oxide (NO) production quantified via Griess reagent . In vivo, normobaric hypoxic mouse models are employed to study anti-hypoxic effects, with survival time as the primary metric .
Q. How is this compound isolated from natural sources?
The compound is isolated via bioactivity-guided fractionation using column chromatography (e.g., silica gel or Sephadex) from plant extracts, such as Andrographis paniculata or Saussurea invo lucrata. Structural identification relies on spectroscopic methods (NMR, MS) and comparison with reference standards .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Use PPE including nitrile gloves, sealed goggles, and lab coats to avoid dermal/ocular exposure. Minimize dust generation during weighing. Store in airtight containers at -20°C (powder) or -80°C (solutions). Avoid contamination of water systems during disposal .
Advanced Research Questions
Q. What molecular mechanisms underlie the NF-κB inhibition by this compound?
The compound suppresses NF-κB-dependent transactivation by inhibiting IκBα phosphorylation and subsequent nuclear translocation in macrophages. This reduces pro-inflammatory mediators (TNF-α, IL-6, MIP-2) and NO synthase activity. Dose-response studies report IC50 values of ~2–2.4 µg/mL for NF-κB inhibition in RAW 264.7 cells .
Q. How do structural modifications influence the compound’s bioactivity?
Docking studies reveal that methoxy groups at positions 7 and 8 enhance binding affinity to targets like AKT1 and EGFR. Glycosylation (e.g., 5-glucoside derivatives) improves solubility but may reduce potency compared to the aglycone form. Comparative analyses with quercetin show weaker antiadrenergic effects in vascular models, likely due to differences in hydroxylation patterns .
Q. How can discrepancies in efficacy between this compound and other flavonoids be resolved?
Conflicting data (e.g., weaker vasorelaxant effects vs. quercetin) may arise from variations in experimental design, such as tissue preparation (intact vs. denuded aortic rings) or agonist concentration ranges. Standardizing protocols (e.g., pre-incubation time, solvent controls like DMSO) and conducting head-to-head comparisons under identical conditions are critical .
Q. What predictive models assess the metabolic stability of methoxyflavones?
Microbial systems (e.g., Mucor ramannianus, Aspergillus flavus) are used to simulate oxidative metabolism. For example, M. ramannianus demethylates 7,8-dimethoxyflavone to 7-hydroxy-8-methoxy derivatives, providing insights into potential mammalian metabolites. Such models help prioritize compounds with favorable metabolic profiles .
Q. Methodological Considerations
- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1–100 µM) to determine EC50/IC50 values in cell-based assays .
- Molecular Docking : Employ software like Glide (Schrödinger) with flexible ligand sampling to predict binding modes to targets such as VEGFA or AKT1 .
- Data Validation : Confirm anti-inflammatory activity across multiple endpoints (e.g., ELISA for cytokines, qPCR for NF-κB target genes) to mitigate assay-specific artifacts .
Properties
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLSBQVBFDTNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189221 | |
Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3570-62-5 | |
Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3570-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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